molecular formula C10H6BrI B1629402 2-Bromo-1-iodonaphthalene CAS No. 676267-05-3

2-Bromo-1-iodonaphthalene

Cat. No.: B1629402
CAS No.: 676267-05-3
M. Wt: 332.96 g/mol
InChI Key: QAFFBUBNQSNVSZ-UHFFFAOYSA-N
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Description

2-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 1 are replaced by bromine and iodine, respectively. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1-iodonaphthalene can be synthesized through various methods. One common approach involves the bromination and iodination of naphthalene. The process typically starts with the bromination of naphthalene to form 2-bromonaphthalene, followed by iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods, such as the “one-column” Grignard generation and reaction in continuous flow. This method enhances safety and efficiency by combining Grignard generation and reaction into one step, avoiding the separate preparation and storage of Grignard reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying based on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-1-iodonaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodonaphthalene in chemical reactions involves the activation of the bromine or iodine atom, making it susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    2-Bromonaphthalene: Similar in structure but lacks the iodine atom.

    1-Iodonaphthalene: Similar in structure but lacks the bromine atom.

    2-Iodo-1-bromobenzene: A benzene derivative with similar halogen substitutions.

Uniqueness: 2-Bromo-1-iodonaphthalene is unique due to the presence of both bromine and iodine atoms on the naphthalene ring, which provides distinct reactivity and versatility in synthetic applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-bromo-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFFBUBNQSNVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80636043
Record name 2-Bromo-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676267-05-3
Record name 2-Bromo-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80636043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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